molecular formula C11H14F3NO B13531269 2,2,2-Trifluoro-1-(4-methoxy-3,5-dimethyl-phenyl)-ethylamine

2,2,2-Trifluoro-1-(4-methoxy-3,5-dimethyl-phenyl)-ethylamine

Cat. No.: B13531269
M. Wt: 233.23 g/mol
InChI Key: LRTBBGXPNDXVLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-Trifluoro-1-(4-methoxy-3,5-dimethyl-phenyl)-ethylamine is a synthetic organic compound characterized by the presence of trifluoromethyl, methoxy, and dimethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(4-methoxy-3,5-dimethyl-phenyl)-ethylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxy-3,5-dimethylbenzaldehyde and trifluoroacetaldehyde.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction.

    Reduction: The intermediate is then subjected to reduction conditions to yield the desired amine compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Processes: Depending on the scale, either batch or continuous flow processes may be employed.

    Catalysts and Reagents: Catalysts such as palladium or nickel may be used to facilitate the reactions, along with reagents like hydrogen gas for reduction.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(4-methoxy-3,5-dimethyl-phenyl)-ethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Further reduction can lead to different amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution Reagents: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

2,2,2-Trifluoro-1-(4-methoxy-3,5-dimethyl-phenyl)-ethylamine has several applications in scientific research:

    Medicinal Chemistry: It may be used as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: The compound can be utilized in the development of advanced materials with unique properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism by which 2,2,2-Trifluoro-1-(4-methoxy-3,5-dimethyl-phenyl)-ethylamine exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoro-1-phenylethylamine: Lacks the methoxy and dimethyl groups.

    4-Methoxy-3,5-dimethylphenethylamine: Lacks the trifluoromethyl group.

Uniqueness

2,2,2-Trifluoro-1-(4-methoxy-3,5-dimethyl-phenyl)-ethylamine is unique due to the combination of trifluoromethyl, methoxy, and dimethyl groups, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C11H14F3NO

Molecular Weight

233.23 g/mol

IUPAC Name

2,2,2-trifluoro-1-(4-methoxy-3,5-dimethylphenyl)ethanamine

InChI

InChI=1S/C11H14F3NO/c1-6-4-8(10(15)11(12,13)14)5-7(2)9(6)16-3/h4-5,10H,15H2,1-3H3

InChI Key

LRTBBGXPNDXVLC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C(C(F)(F)F)N

Origin of Product

United States

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